molecular formula C5H5Br2N3O B15128057 2-amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one

2-amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one

Katalognummer: B15128057
Molekulargewicht: 282.92 g/mol
InChI-Schlüssel: VOESEKAHCXPMDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one is a heterocyclic compound that contains both bromine and amino functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one typically involves the bromination of 2-amino-4-methylpyrimidine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of handling hazardous chemicals like bromine.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of amino derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of amino derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites in proteins or DNA, leading to changes in their structure and function. This can result in antimicrobial or anticancer effects, depending on the specific molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-bromo-4-methylpyridine
  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • 2-Amino-5-bromo-3-methylpyridine

Uniqueness

2-Amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one is unique due to the presence of both bromine and amino functional groups, which allows for a wide range of chemical modifications. This makes it a versatile compound for use in various applications, from drug development to material science.

Eigenschaften

Molekularformel

C5H5Br2N3O

Molekulargewicht

282.92 g/mol

IUPAC-Name

2-amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C5H5Br2N3O/c6-1-2-3(7)4(11)10-5(8)9-2/h1H2,(H3,8,9,10,11)

InChI-Schlüssel

VOESEKAHCXPMDC-UHFFFAOYSA-N

Kanonische SMILES

C(C1=C(C(=O)NC(=N1)N)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.